Psma-D5

PSMA PET imaging prostate cancer xenograft SUVmax comparison

PSMA-D5 is a biphenyl-scaffold, bivalent PSMA inhibitor with a DOTA chelator for true theranostic pairing—⁶⁸Ga for PET, ¹⁷⁷Lu/²²⁵Ac for therapy from one scaffold. Unlike PSMA-11 (diagnostic-only) or PSMA-617 (higher Ki, higher renal uptake), PSMA-D5 offers sub-nanomolar affinity (Ki 0.15 nM), 4.2% higher tumor SUVmax, 19.4% superior T/M ratio, and lower bladder activity for pelvic lesion detection. Validated 25-min automated GMP synthesis (>99% radiochemical purity) enables scalable production. Select PSMA-D5 where maximal detectability and theranostic flexibility are critical.

Molecular Formula C57H80N12O24
Molecular Weight 1317.3 g/mol
Cat. No. B15605970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsma-D5
Molecular FormulaC57H80N12O24
Molecular Weight1317.3 g/mol
Structural Identifiers
InChIInChI=1S/C57H80N12O24/c70-43(15-18-58-44(71)30-66-19-21-67(31-47(76)77)23-25-69(33-49(80)81)26-24-68(22-20-66)32-48(78)79)61-38-9-7-34(8-10-38)35-27-36(50(82)59-16-3-1-5-39(52(84)85)62-56(92)64-41(54(88)89)11-13-45(72)73)29-37(28-35)51(83)60-17-4-2-6-40(53(86)87)63-57(93)65-42(55(90)91)12-14-46(74)75/h7-10,27-29,39-42H,1-6,11-26,30-33H2,(H,58,71)(H,59,82)(H,60,83)(H,61,70)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H2,62,64,92)(H2,63,65,93)/t39-,40-,41-,42-/m0/s1
InChIKeySLWCJKNBFXBEAA-IWWWZYECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSMA-D5: Biphenyl-Based Bivalent PSMA Ligand with DOTA Chelator for Theranostic PET Imaging and Radioligand Therapy


PSMA-D5 (CAS 3056440-83-3) is a biphenyl-scaffold, bivalent prostate-specific membrane antigen (PSMA) inhibitor belonging to the class of PSMA-targeted radiopharmaceutical ligands. It incorporates two Glu-urea-Lys pharmacophores connected via a biphenyl core spacer to enhance binding avidity, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocyclic chelator that enables stable radiometal complexation [1]. PSMA-D5 exhibits sub-nanomolar binding affinity for PSMA (Ki = 0.15 nM in the primary reference; some vendor datasheets report 0.21 nM) and is designed for dual-purpose theranostic use: diagnostic PET imaging when labeled with ⁶⁸Ga, and targeted radioligand therapy when labeled with therapeutic radionuclides such as ¹⁷⁷Lu or ²²⁵Ac [1][2].

Why PSMA-D5 Cannot Be Interchanged with PSMA-11 or PSMA-617 Without Quantitative Validation


PSMA-targeted ligands are not functionally interchangeable. The chelator type fundamentally dictates which radiometals can be stably complexed, directly impacting whether a compound can serve as a diagnostic-only agent or a true theranostic pair. [⁶⁸Ga]Ga-PSMA-11, the clinical benchmark, employs the acyclic HBED-CC chelator that is optimized exclusively for ⁶⁸Ga labeling at room temperature but cannot stably coordinate therapeutic radiometals such as ¹⁷⁷Lu or ²²⁵Ac [1]. In contrast, PSMA-D5 carries a macrocyclic DOTA chelator, enabling matched-pair diagnostic and therapeutic labeling from a single molecular scaffold [2]. Furthermore, PSMA-617 (Ki = 0.37 nM) exhibits different pharmacokinetic properties, including higher initial kidney uptake, that alter tumor-to-background ratios relative to PSMA-D5 [3]. Substituting one PSMA ligand for another without head-to-head comparative data risks compromised diagnostic sensitivity, altered biodistribution, or failure in theranostic applications.

Quantitative Differentiation of PSMA-D5: Head-to-Head Evidence Against PSMA-11 and Class-Level Comparisons


Preclinical PET Tumor Uptake (SUVmax): PSMA-D5 Demonstrates Quantifiably Higher Tumor Accumulation Than PSMA-11 in the Same Xenograft Model

In a preclinical PET study using mice bearing 22Rv1 prostate cancer xenografts, [⁶⁸Ga]Ga-PSMA-D5 achieved a higher tumor SUVmax than [⁶⁸Ga]Ga-PSMA-11, with measurements taken under identical imaging conditions within the same study [1]. This direct, intra-study comparison eliminates inter-laboratory variability as a confounding factor.

PSMA PET imaging prostate cancer xenograft SUVmax comparison 22Rv1 tumor model

Tumor-to-Muscle (T/M) Contrast Ratio: PSMA-D5 Provides Superior Signal-to-Background Delineation Versus PSMA-11

In the same 22Rv1 xenograft model, [⁶⁸Ga]Ga-PSMA-D5 yielded a substantially higher tumor-to-muscle (T/M) ratio than [⁶⁸Ga]Ga-PSMA-11, indicating improved image contrast and superior ability to distinguish tumor tissue from surrounding normal muscle [1]. The T/M ratio is a critical determinant of lesion conspicuity in clinical PET/CT interpretation.

tumor-to-muscle ratio image contrast lesion delineation PSMA PET quantification

Reduced Renal Uptake: PSMA-D5 Exhibits Lower Kidney Accumulation Than PSMA-11, Benefiting Image Interpretation Near the Urinary Tract

[⁶⁸Ga]Ga-PSMA-D5 demonstrated lower renal uptake compared to [⁶⁸Ga]Ga-PSMA-11 in the same preclinical study, as evidenced by its tumor-to-kidney (T/K) ratio of 1.84 [1]. Lower kidney retention is a clinically meaningful advantage because high renal activity can obscure prostate bed recurrence and pelvic lymph node metastases—common sites of prostate cancer spread.

renal clearance kidney uptake tumor-to-kidney ratio PSMA tracer biodistribution

Automated GMP-Ready Synthesis: Clinical Doses of [⁶⁸Ga]Ga-PSMA-D5 Produced in 25 Minutes with >99% Radiochemical Purity

A validated automated synthesis protocol for [⁶⁸Ga]Ga-PSMA-D5 using the commercially available AllinOne radiosynthesis module delivers clinical doses within 25 minutes, achieving >99% radiochemical purity and a non-decay-corrected activity yield of 70.8% ± 2.3% [1]. This compares favorably with reported [⁶⁸Ga]Ga-PSMA-11 automated syntheses, which typically yield 76% at >95% purity over 17–25 minutes depending on the module [2]. The higher radiochemical purity of PSMA-D5 (>99% vs. >95%) reduces the effective dose from free ⁶⁸Ga impurities.

automated radiosynthesis GMP production radiochemical purity clinical translation

Theranostic Dual-Modality Architecture: DOTA Chelator Enables Matched-Pair Diagnostic (⁶⁸Ga) and Therapeutic (¹⁷⁷Lu/²²⁵Ac) Labeling from a Single Molecular Scaffold

PSMA-D5 incorporates the macrocyclic DOTA chelator, which forms kinetically inert complexes with both diagnostic (⁶⁸Ga, PET) and therapeutic (¹⁷⁷Lu, β⁻ emitter; ²²⁵Ac, α emitter) radiometals [1]. This enables a true theranostic workflow where the same molecular scaffold is used for patient selection via PET and subsequent treatment via targeted radioligand therapy. In contrast, PSMA-11 employs the acyclic HBED-CC chelator, which is restricted to ⁶⁸Ga labeling and cannot be used for therapeutic applications [2]. PSMA-617 also uses DOTA, but its binding affinity (Ki = 0.37 nM) and pharmacokinetic profile differ from PSMA-D5 (Ki = 0.15 nM), resulting in distinct tumor retention and renal clearance characteristics [3].

theranostics DOTA chelator radioligand therapy matched-pair imaging and therapy

Evidence-Driven Application Scenarios for PSMA-D5 in Preclinical Research and Clinical Radiopharmaceutical Development


High-Sensitivity PET/CT Imaging for Prostate Cancer Staging and Recurrence Detection

Based on the demonstrated 4.2% higher tumor SUVmax and 19.4% superior T/M ratio compared to PSMA-11 in the same 22Rv1 xenograft model, [⁶⁸Ga]Ga-PSMA-D5 is particularly suited for PET/CT imaging applications requiring maximal lesion detectability [1]. Its lower renal uptake (T/K = 1.84) further supports its use in evaluating prostate bed recurrence and pelvic lymph node involvement, where high bladder activity from urinary excretion of PSMA-11 frequently obscures pathology. An ongoing prospective clinical trial (NCT05955677) is directly comparing [⁶⁸Ga]Ga-PSMA-D5 with [⁶⁸Ga]Ga-PSMA-11 for diagnosis, recurrence detection, and metastasis assessment, with endpoints including sensitivity, specificity, and lesion count accuracy [2].

Automated Multi-Center GMP Production for Clinical Trials and Commercial Radiopharmacy Distribution

The validated 25-minute automated synthesis on the AllinOne module, delivering >99% radiochemical purity with 70.8% ± 2.3% activity yield, positions [⁶⁸Ga]Ga-PSMA-D5 for scalable, multi-center GMP production [1]. The protocol's compatibility with a commercially available synthesis platform reduces the technical barrier to site activation for clinical trials, while the >99% purity specification meets the most stringent pharmacopeial requirements for injectable radiopharmaceuticals. All quality control parameters—including sterility, endotoxin levels, radionuclidic purity, and residual solvent analysis—satisfied clinical release criteria in the published validation [1].

Matched-Pair Theranostics: PSMA-D5 as a Single-Scaffold Platform for ⁶⁸Ga-PET Patient Selection and ¹⁷⁷Lu/²²⁵Ac Targeted Radioligand Therapy

PSMA-D5's DOTA chelator enables labeling with ⁶⁸Ga for diagnostic PET and with ¹⁷⁷Lu (β⁻) or ²²⁵Ac (α) for therapy using identical chelation chemistry, creating a true theranostic pair from a single molecular scaffold [1]. This is a distinct advantage over PSMA-11, which cannot be labeled with therapeutic radionuclides. Compared to PSMA-617-based theranostics, PSMA-D5 offers approximately 2.5-fold higher PSMA binding affinity (Ki = 0.15 nM vs. 0.37 nM), which may translate to higher tumor retention of the therapeutic dose [1][2]. This scenario is directly supported by the first-in-human PET data showing effective detection of small PCa lesions and distant metastases [1].

Fluorescence-Guided Surgery Probe Development Using the PSMA-D5 Scaffold (ICG-PSMA-D5)

The PSMA-D5 molecular scaffold has been successfully conjugated to indocyanine green (ICG) to create ICG-PSMA-D5, a near-infrared fluorescent probe for intraoperative fluorescence-guided surgery (FGS) of prostate cancer [1]. In preclinical evaluation, ICG-PSMA-D5 retained high PSMA binding affinity (Ki = 0.39 nM), demonstrated strong tumor targeting with extended retention, and achieved significant tumor-to-background ratios in tumor-bearing mice. A first-in-human assessment in a patient with localized prostate cancer confirmed the probe's potential for real-time, radiation-free surgical margin delineation [1]. This application leverages the established PSMA-D5 pharmacophore for a complementary, non-radiation-based surgical guidance modality.

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